N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide
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Overview
Description
N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the piperidine derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylphenyl)-2-[4-(2-chlorophenyl)piperidin-1-yl]acetamide
- N-(3-Methylphenyl)-2-[4-(2-fluorophenyl)piperidin-1-yl]acetamide
- N-(3-Methylphenyl)-2-[4-(2-bromophenyl)piperidin-1-yl]acetamide
Uniqueness
N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of both 3-methylphenyl and 2-methylphenyl groups may confer distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
CAS No. |
630116-51-7 |
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Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-16-6-5-8-19(14-16)22-21(24)15-23-12-10-18(11-13-23)20-9-4-3-7-17(20)2/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24) |
InChI Key |
NHQAFLBBFNUIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=C3C |
Origin of Product |
United States |
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